Fmoc-Tyr(SO3H)-OH Fmoc-Tyr(SO3H)-OH
Brand Name: Vulcanchem
CAS No.: 181952-24-9
VCID: VC21539234
InChI: InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
Molecular Formula: C24H21NO8S
Molecular Weight: 483.5 g/mol

Fmoc-Tyr(SO3H)-OH

CAS No.: 181952-24-9

VCID: VC21539234

Molecular Formula: C24H21NO8S

Molecular Weight: 483.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Tyr(SO3H)-OH - 181952-24-9

Description

Fmoc-Tyr(SO3H)-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfo-L-tyrosine, is a derivative of tyrosine used in peptide synthesis. This compound is crucial for incorporating sulfotyrosine residues into peptides, which are important for various biological processes, including cell signaling and protein interactions.

Applications in Peptide Synthesis

Fmoc-Tyr(SO3H)-OH is used in solid-phase peptide synthesis (SPPS) to introduce sulfotyrosine residues into peptides. This process involves the use of automated synthesizers, where the Fmoc group protects the amino group during synthesis, and the sulfate group is incorporated to mimic post-translational modifications found in natural proteins.

Solubility and Handling

  • Solubility: Fmoc-Tyr(SO3H)-OH has good solubility in solvents like DMF (N,N-dimethylformamide) and NMP (N-methylpyrrolidone), which facilitates its use in automated peptide synthesizers without requiring modifications to existing protocols .

  • Storage: It is recommended to store Fmoc-Tyr(SO3H)-OH in a dry environment to maintain its stability.

Synthesis and Deprotection Methods

In peptide synthesis, Fmoc-Tyr(SO3H)-OH is typically used with other Fmoc-protected amino acids. The Fmoc group is removed using piperidine in DMF, and the peptide is then cleaved from the resin using trifluoroacetic acid (TFA) under controlled conditions to minimize loss of the sulfate group .

Research Findings and Applications

Fmoc-Tyr(SO3H)-OH has been used in various studies to synthesize peptides containing sulfotyrosine residues. These peptides are important for understanding biological processes such as protein-protein interactions and signaling pathways.

Example Synthesis

One example involves the synthesis of a peptide containing a sulfotyrosine residue using an automated synthesizer. The peptide was assembled on a Rink Amide MBHA resin, and the Fmoc group was removed using piperidine in DMF. The final peptide was cleaved from the resin using TFA/TIS (trifluoroacetic acid/triisopropylsilane) .

CAS No. 181952-24-9
Product Name Fmoc-Tyr(SO3H)-OH
Molecular Formula C24H21NO8S
Molecular Weight 483.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid
Standard InChI InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
Standard InChIKey CXMQJJASTSGJCK-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
Synonyms Fmoc-Tyr(SO3H)-OH;SCHEMBL15630883;ZINC2555096;AKOS025289451;AK170207;181952-24-9
PubChem Compound 11730575
Last Modified Aug 15 2023

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